molecular formula C20H20ClFN6O4 B10891973 N-{1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide

N-{1-[(2-chloro-4-fluorophenoxy)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10891973
M. Wt: 462.9 g/mol
InChI Key: MNQJXLVTXLRZMI-UHFFFAOYSA-N
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Description

N~5~-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorofluorophenoxy and morpholinocarbonyl groups. Its molecular formula is C18H17ClFN5O3.

Properties

Molecular Formula

C20H20ClFN6O4

Molecular Weight

462.9 g/mol

IUPAC Name

N-[1-[(2-chloro-4-fluorophenoxy)methyl]pyrazol-4-yl]-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide

InChI

InChI=1S/C20H20ClFN6O4/c1-26-17(9-16(25-26)20(30)27-4-6-31-7-5-27)19(29)24-14-10-23-28(11-14)12-32-18-3-2-13(22)8-15(18)21/h2-3,8-11H,4-7,12H2,1H3,(H,24,29)

InChI Key

MNQJXLVTXLRZMI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)NC3=CN(N=C3)COC4=C(C=C(C=C4)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N5-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps. One common synthetic route starts with the preparation of 2-chloro-4-fluorophenol, which is then reacted with methyl pyrazole under specific conditions to form the intermediate compound. This intermediate is further reacted with morpholine and carbonyl chloride to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

N~5~-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N~5~-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N5-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of cellular processes in microorganisms or cancer cells .

Comparison with Similar Compounds

N~5~-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with similar compounds like 2-chloro-4-fluoro-5-nitrobenzoic acid and 2-chloro-4-fluoro-5-nitrobenzotrichloride. These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of chlorofluorophenoxy and morpholinocarbonyl groups in N5-{1-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE contributes to its distinct chemical and biological properties .

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